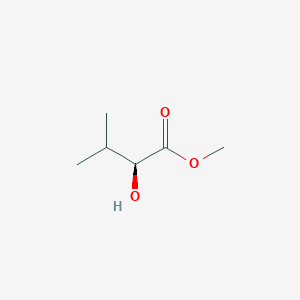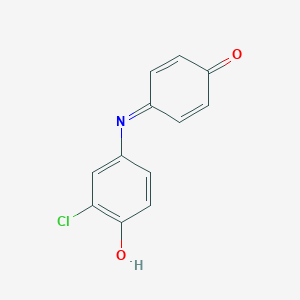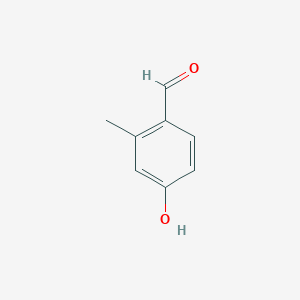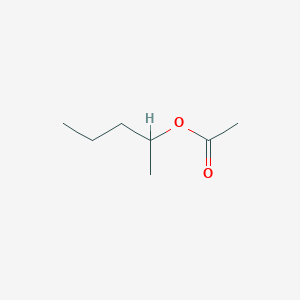
8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is a chemical compound with the molecular formula C10H7N5O2·HCl. It is known for its unique structure, which combines a chromenone core with an amino group and a tetrazole ring. This compound is of significant interest in various fields, including pharmaceuticals and chemical research, due to its potential biological activities and versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride involves multiple steps. One common method starts with the preparation of N-(3-acetyl-2-hydroxyphenyl)acetamide. This intermediate is synthesized by reacting 3-amino-2-hydroxyacetophenone with acetyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide .
The next step involves the reaction of N-(3-acetyl-2-hydroxyphenyl)acetamide with 1H-tetrazol-5-carboxylic acid ethyl ester in the presence of sodium methoxide or potassium tert-butoxide and dimethyl sulfoxide (DMSO) at elevated temperatures (80-85°C). This reaction yields the final product, this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of readily available raw materials and efficient reaction steps makes this method suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the tetrazole ring or the chromenone core.
Substitution: The amino group and the tetrazole ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a subject of study in biochemical research.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as asthma and inflammation.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and bronchodilatory actions .
Comparación Con Compuestos Similares
Similar Compounds
8-Amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran: Shares a similar core structure but differs in the position of functional groups.
8-Amino-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one: Another closely related compound with slight variations in the tetrazole ring.
Uniqueness
8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
8-amino-2-(2H-tetrazol-5-yl)chromen-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2.ClH/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10;/h1-4H,11H2,(H,12,13,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLFWVLMJYJYCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=NNN=N3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549396 |
Source


|
| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110683-23-3 |
Source


|
| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)







